2,5-Dimethyl-6-chloro-4-nitrophenol
CAS No.:
Cat. No.: VC13900154
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClNO3 |
|---|---|
| Molecular Weight | 201.61 g/mol |
| IUPAC Name | 2-chloro-3,6-dimethyl-4-nitrophenol |
| Standard InChI | InChI=1S/C8H8ClNO3/c1-4-3-6(10(12)13)5(2)7(9)8(4)11/h3,11H,1-2H3 |
| Standard InChI Key | XNMLYIXDYXTAKD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1O)Cl)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The IUPAC name for this compound is 2-chloro-3,6-dimethyl-4-nitrophenol, reflecting the positions of its substituents: chloro (-Cl) at position 2, methyl (-CH₃) groups at positions 3 and 6, and a nitro (-NO₂) group at position 4. The canonical SMILES representation (CC1=CC(=C(C(=C1O)Cl)C)[N+](=O)[O-]) illustrates this arrangement.
Table 1: Molecular Identity of 2,5-Dimethyl-6-Chloro-4-Nitrophenol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈ClNO₃ | |
| Molecular Weight | 201.61 g/mol | |
| IUPAC Name | 2-chloro-3,6-dimethyl-4-nitrophenol | |
| Canonical SMILES | CC1=CC(=C(C(=C1O)Cl)C)N+[O-] | |
| PubChem CID | 14275604 |
Synthesis and Reaction Pathways
Nitration and Chlorination Processes
The synthesis typically begins with a dimethylphenol precursor, undergoing sequential nitration and chlorination. Vulcanchem reports that reaction conditions—such as temperature, catalyst choice, and solvent—critically influence yield and purity. For example, bismuth(III) nitrate pentahydrate in acetone at 20°C for 20 hours achieves a 65% yield in analogous nitrophenol syntheses .
Table 2: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Bi(NO₃)₃·5H₂O | |
| Solvent | Acetone | |
| Temperature | 20°C | |
| Reaction Time | 20 hours | |
| Yield | 65% (analogous compound) |
Side Reactions and Byproducts
Competing reactions include over-nitration and dechlorination, particularly under elevated temperatures. The use of controlled stoichiometry and low-temperature regimes minimizes these side pathways .
Physicochemical Properties
Stability and Reactivity
The nitro group confers strong electron-withdrawing effects, stabilizing the phenolic ring but increasing susceptibility to redox reactions. Chlorine’s electronegativity further polarizes the molecule, enhancing reactivity in electrophilic substitutions.
Solubility and Partitioning
While quantitative solubility data are scarce, nitrophenols generally exhibit limited water solubility (e.g., 2-nitrophenol: ~2.1 g/L at 20°C) and higher solubility in organic solvents like acetone . LogP values for similar compounds range from 1.8 to 2.5, suggesting moderate lipophilicity .
Toxicological Profile
Table 3: Toxicity Data for Structural Analogs
| Compound | LD₅₀ (Oral, Rat) | Key Effects | Source |
|---|---|---|---|
| 2-Chloro-6-ethylamino-4-nitrophenol | 1,000–2,500 mg/kg | Apathy, muscle hypotonia | |
| 2-Amino-6-chloro-4-nitrophenol | 75 mg/kg (mice) | Oxidative stress, genotoxicity |
Genotoxicity and Carcinogenicity
In vitro assays on 2-amino-6-chloro-4-nitrophenol revealed micronuclei formation in human lymphocytes at ≥1,100 µg/mL with metabolic activation . Mutagenicity in Salmonella typhimurium strains further underscores the risks associated with nitroaromatic compounds .
Environmental Impact and Degradation
Persistence and Bioaccumulation
Nitrophenols resist biodegradation due to their electron-deficient aromatic rings, leading to prolonged environmental persistence. Soil adsorption coefficients (Koc) for similar compounds range from 150 to 500, indicating moderate mobility and potential groundwater contamination .
Ecotoxicological Effects
Aquatic toxicity studies on nitrophenols report LC₅₀ values of 5–50 mg/L for fish, with sublethal effects on microbial diversity at concentrations as low as 1 mg/L .
Future Research Directions
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Physicochemical Datasets: Melting points, solubility, and partition coefficients remain uncharacterized.
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Metabolic Pathways: Hepatic metabolism studies could identify detoxification routes.
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Advanced Remediation: Photocatalytic degradation using TiO₂ nanoparticles warrants exploration.
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